1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL
Overview
Description
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is a complex organic compound. It has a molecular formula of C27H32O5 . This molecule contains a total of 66 bonds, including 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is complex, with a total of 66 bonds. It includes 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL has a molecular formula of C27H32O5 . It has an average mass of 436.540 Da and a monoisotopic mass of 436.224976 Da .Scientific Research Applications
Synthesis and Characterization : Kayser et al. (1994) reported the synthesis and characterization of triphenylstannyl compounds, which are related to triphenyl tetraoxatridecanol. These compounds were analyzed using X-ray diffraction and NMR spectroscopy, highlighting their potential in organometallic chemistry (Kayser et al., 1994).
Precursors for Chemical Reactions : Abu-Yousef and Harpp (1997) explored the use of triphenylmethanesulfenyl chloride in the production of thiiranes, demonstrating its utility in organic synthesis (Abu-Yousef & Harpp, 1997).
Molecular Wires and Optoelectronic Properties : Wang et al. (2006) synthesized diphenyl-1,3,4-oxadiazole derivatives with applications in molecular electronics. These derivatives, related to triphenyl tetraoxatridecanol, show potential in developing advanced materials for electronic devices (Wang et al., 2006).
Aggregation-Induced Emission and Sensing Applications : Hu et al. (2012) reported the synthesis of tetraphenylethene-containing compounds with aggregation-induced emission properties, which could be used in sensing and imaging applications (Hu et al., 2012).
Electroluminescence in Organic Light-Emitting Diodes (OLEDs) : Huang et al. (2014) synthesized derivatives combining triphenylamine and tetraphenylethene moieties for use in blue-emitting non-doped OLEDs, demonstrating the relevance of triphenyl compounds in advanced display technologies (Huang et al., 2014).
properties
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUQXMSFVIKJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468360 | |
Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tr-PEG5 | |
CAS RN |
125274-16-0 | |
Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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